molecular formula PV B078321 Vanadium phosphide CAS No. 12066-53-4

Vanadium phosphide

Cat. No.: B078321
CAS No.: 12066-53-4
M. Wt: 81.915 g/mol
InChI Key: JKJKPRIBNYTIFH-UHFFFAOYSA-N
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Description

Vanadium phosphide (VP) is an advanced intermetallic compound of significant interest in materials science and electrochemistry research due to its exceptional electrocatalytic activity and structural stability. Its primary research value lies in its application as a high-performance, cost-effective electrocatalyst for the Hydrogen Evolution Reaction (HER), demonstrating catalytic efficiency that rivals noble metals. The mechanism is attributed to the optimal Gibbs free energy for hydrogen adsorption on its surface and its high electrical conductivity, which facilitates rapid electron transfer. Beyond HER, VP is a compelling anode material for next-generation lithium-ion and sodium-ion batteries. Its intercalation and conversion reaction mechanisms provide high theoretical capacity and excellent cycling stability. Furthermore, its semiconducting properties and corrosion resistance make it a candidate material for specialized thin-film coatings and electronic devices. This high-purity this compound is provided specifically to enable groundbreaking research in renewable energy technologies, energy storage systems, and the development of novel catalytic processes.

Properties

IUPAC Name

phosphanylidynevanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/P.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKPRIBNYTIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

PV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313508
Record name Vanadium phosphide (VP)
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Molecular Weight

81.9153 g/mol
Source PubChem
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CAS No.

12066-53-4
Record name Vanadium phosphide (VP)
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Record name Vanadium phosphide (VP)
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Record name Vanadium phosphide (VP)
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Record name Vanadium phosphide (VP)
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Record name Vanadium phosphide
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Preparation Methods

Vanadium phosphide can be synthesized through several methods, each with specific reaction conditions:

Chemical Reactions Analysis

Vanadium phosphide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Energy Storage Applications

Sodium-Ion Batteries (SIBs)
Vanadium phosphide has been investigated as a negative electrode material in sodium-ion batteries. A study demonstrated the use of a this compound-phosphorus composite (V4P7/5P) which exhibited a high reversible discharge capacity of 738 mAh g−1 and an initial coulombic efficiency of 85.9% at elevated temperatures (363 K). The composite was prepared via high-energy ball milling and showed improved cycling stability due to its structural integrity during charge-discharge cycles .

Lithium-Ion Batteries (LIBs)
Similar to its application in SIBs, this compound is also explored for lithium-ion batteries. Its high capacity and favorable electrochemical properties make it a candidate for enhancing battery performance. The stability of the this compound structure during cycling contributes to its effectiveness as an anode material .

Electrocatalysis

Hydrogen Evolution Reaction (HER) and Sulfion Oxidation Reaction (SOR)
Vanadium-doped nickel phosphide (V-Ni2P) nanosheets have been developed for their superior electrocatalytic performance in hydrogen production and wastewater treatment. This hybrid system allows for simultaneous hydrogen generation and sulfion recovery from wastewater, achieving low cell voltages compared to traditional systems, thus promoting energy efficiency . The V doping enhances the electronic structure of Ni2P, leading to improved catalytic activity for both HER and SOR processes.

Overall Water Splitting
this compound serves as a bifunctional electrocatalyst for overall water splitting, facilitating both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Research indicates that iron doping in this compound can optimize its catalytic properties, making it suitable for large-scale applications in renewable energy technologies .

Advanced Materials

Multiferroic Properties
A recent study has predicted that a tetragonal this compound monolayer exhibits multiferroic properties, including ferromagnetism and half-metallicity. These characteristics make it a promising candidate for applications in spintronics and advanced electronic devices. The coupling between ferroelasticity and ferromagnetism allows for controllable magnetic properties through external strain, which could lead to innovative device functionalities .

Semiconductor Applications

This compound is classified as a semiconductor with potential uses in high-power and high-frequency applications, including laser diodes and photodiodes. Its electronic structure allows for efficient charge transport, making it suitable for optoelectronic devices .

Summary Table of Applications

Application AreaDescriptionKey Findings
Energy Storage Used as an anode material in SIBs and LIBsHigh reversible capacity; stable cycling performance
Electrocatalysis Catalyzes HER and SOR; used in hybrid systems for wastewater treatmentLow cell voltages; enhanced electronic structure due to V doping
Advanced Materials Exhibits multiferroic properties; potential for spintronicsFerromagnetic half-metallicity; controllable magnetic properties through strain
Semiconductor Applications Suitable for high-frequency applications like laser diodesEfficient charge transport; potential use in optoelectronic devices

Mechanism of Action

The mechanism by which vanadium phosphide exerts its effects varies depending on the application:

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Phosphides

Compound Crystal Structure Lattice Constant (Å) Key Electronic Feature
VP Cubic (NaCl-type) 4.8–5.1 Metallic conductivity; spin-polarized interface with ZnO
CoP Hexagonal 5.1–5.3 Semimetallic; high carrier density
FeP Orthorhombic 5.5–5.7 Semiconductor with narrow bandgap

Electrocatalytic Performance (HER)

VP-based catalysts outperform many TMPs in alkaline HER. Fe-doped V₂P (FeₓVy-PC/NF) achieves an overpotential of 66 mV at 10 mA cm⁻² in 1 M KOH, surpassing CoP (123 mV) and rivaling Pt/C . This enhancement stems from vanadium’s high valence states (V³⁺/V⁴⁺), which strengthen H* adsorption and accelerate charge transfer. Similarly, CoVP nanosheets require only 77 mV overpotential, attributed to V-induced electronic structure optimization .

Table 2: HER Performance of Phosphide Electrocatalysts

Catalyst Overpotential (mV @10 mA cm⁻²) Tafel Slope (mV dec⁻¹) Electrolyte Reference
FeₓVy-PC/NF (V₂P) 66 48 1 M KOH
CoVP 77 52 1 M KOH
CoP/V-doped 123 67 1 M KOH
Ni₂P 98 58 1 M KOH [External]

Table 3: Battery Performance of Selected Phosphides

Compound Mechanism Capacity (mAh g⁻¹) Cycle Stability (Retention @100 cycles)
VP Intercalation 400 75%
FeP Conversion 800 90%
CoP Intercalation/Conversion 600 80%

Biochemical Interactions and Toxicity

Unlike most TMPs, VP’s vanadium component mimics phosphate (PO₄³⁻), enabling interactions with phosphate-dependent enzymes. Vanadate (VO₄³⁻) inhibits phosphatases and activates kinases, a property exploited in antidiabetic and anticancer research . However, vanadium’s toxicity at high doses limits therapeutic use, whereas cobalt or nickel phosphides lack this biochemical interplay . IARC classifies vanadium pentoxide (V₂O₅) as Group 2B (possibly carcinogenic), but VP’s toxicity profile remains understudied .

Biological Activity

Vanadium phosphide (VP) is a compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique properties make it a subject of interest for applications ranging from battery technology to biological interactions. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies, data tables, and detailed analyses.

Overview of this compound

This compound is a binary compound consisting of vanadium and phosphorus. It is primarily known for its use in high-capacity negative electrodes for sodium-ion batteries due to its excellent electrochemical properties. However, its biological implications are increasingly being explored, particularly regarding its effects on cellular processes and potential therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of vanadium compounds, including this compound. These compounds can inhibit the formation of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. For instance, vanadium complexes have shown significant superoxide anion radical inhibition, suggesting their potential as therapeutic agents against oxidative damage .

Anticancer Activity

Vanadium compounds exhibit promising anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial function and the generation of ROS. A study demonstrated that this compound could enhance the cytotoxic effects on specific cancer cell lines by disrupting mitochondrial membrane potential and increasing oxidative stress .

Enzyme Interaction

This compound has been studied for its interactions with enzymes. It has been observed to activate certain enzymes while inhibiting others, which could be beneficial in metabolic regulation . For example, vanadium pincer complexes have shown enzyme activation capabilities that may lead to improved metabolic outcomes in diabetic models .

Case Study 1: this compound in Sodium-Ion Batteries

A significant application of this compound is in sodium-ion batteries, where its composite forms (e.g., V4P7/5P) have been investigated as negative electrodes. These studies reveal that the compound not only enhances battery performance but also interacts with biological systems when released during battery degradation or recycling processes .

PropertyValue
Capacity104 mAh/g
Energy Density406 Wh/kg
Cycle StabilityHigh

Case Study 2: Biological Impact Assessment

A comprehensive assessment was conducted to evaluate the biological impacts of this compound exposure. This study focused on liver and kidney tissues, examining oxidative stress markers and cellular damage indicators. Results indicated a dose-dependent increase in lipid peroxidation levels upon exposure to this compound, highlighting its potential toxicity at elevated concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : VP can induce oxidative stress through ROS generation, affecting cellular integrity and function.
  • Mitochondrial Dysfunction : VP disrupts mitochondrial membrane potential, leading to altered energy metabolism and apoptosis.
  • Enzyme Modulation : It interacts with various enzymes involved in metabolic pathways, potentially offering therapeutic benefits or risks depending on the context.

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for vanadium phosphide (VP) to achieve phase purity and desired stoichiometry?

  • Methodological Answer : this compound synthesis often involves solid-state reactions or chemical vapor deposition (CVD). Key parameters include temperature (600–900°C for solid-state), precursor ratios (e.g., V:P molar ratios of 1:1 to 1:3), and reaction time. For example, prolonged oxidation at elevated temperatures (e.g., 60 minutes) favors V₂O₅ formation, while shorter durations (10 minutes) retain mixed V⁴⁺/V⁵⁺ states, critical for catalytic activity . Characterization via X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) is essential to confirm phase purity and oxidation states.

Q. How does this compound stabilize phosphide eutectic structures in alloy systems?

  • Methodological Answer : In cast iron alloys, vanadium and titanium liquate into phosphide eutectic phases, forming carbonitrides (e.g., VN, TiC) that enhance thermal stability. Experimental studies using electron microscopy (SEM/EDS) reveal that vanadium’s affinity for phosphorus reduces detrimental effects of phosphorus segregation, improving heat resistance. The manganese equivalent (Mnₑₖᵥ) concept helps quantify vanadium’s impact relative to other alloying elements .

Q. What spectroscopic techniques are most effective for characterizing vanadium oxidation states in VP composites?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) and XPS are preferred for quantifying V⁴⁺ and V⁵⁺ species. Ion chromatography coupled with UV-Vis detection can distinguish dissolved vanadium ions (e.g., VO²⁺, VO₃⁻) in aqueous environments . For solid samples, XPS binding energy shifts (e.g., 515–517 eV for V 2p₃/₂) provide oxidation state specificity .

Advanced Research Questions

Q. How does vanadium incorporation into nickel phosphide nanoflakes enhance supercapacitor performance?

  • Methodological Answer : Vanadium-doped nickel phosphide (VNi₁₂P₅) synthesized via solvothermal methods exhibits high porosity and electrical conductivity. Electrochemical testing (cyclic voltammetry, galvanostatic charge-discharge) shows a specific capacitance increase of ~40% compared to pure NiP, attributed to vanadium’s redox-active sites and improved ion diffusion. Asymmetric supercapacitors (ASCs) with VNi₁₂P₅ achieve energy densities >50 Wh/kg .

Q. What computational methods predict the electronic structure of VP-ZnO heterostructures?

  • Methodological Answer : Density functional theory (DFT) simulations reveal that VP thin films on ZnO substrates exhibit charge transfer at the interface, modifying band alignment. For 1–4 atomic layers of VP, spin-polarized calculations show metallic behavior in VP and semiconducting properties in ZnO, enabling tailored electronic applications (e.g., sensors, photovoltaics) .

Q. How do vanadium phosphides interact with phosphatases, and what experimental models validate these mechanisms?

  • Methodological Answer : Vanadium compounds inhibit phosphatases by mimicking phosphate transition states. In vitro studies using alkaline phosphatase assays (e.g., p-nitrophenylphosphate hydrolysis) demonstrate competitive inhibition kinetics. Electron paramagnetic resonance (EPR) spectroscopy confirms V⁴⁺ coordination to active-site histidine residues, while X-ray crystallography resolves structural binding motifs .

Q. What strategies resolve contradictions in reported catalytic activities of VP across oxidation studies?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., V₂O₅ vs. VP) arise from synthesis conditions and surface oxide layers. Controlled oxidation experiments with in situ Raman spectroscopy can track phase transitions. Comparative studies using standardized activity tests (e.g., turnover frequency for O₂ evolution) under identical conditions are critical .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency vs. stability), use combinatorial libraries or high-throughput screening to isolate variables like crystallinity and defect density .
  • Toxicity Profiling : For biological studies, ICP-MS quantifies intracellular vanadium uptake, while cytotoxicity assays (e.g., MTT) assess cell viability. Regulatory guidelines (IARC Monographs) classify V₂O₅ as Group 2B, necessitating safe handling protocols .

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